1-(1-(Pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one
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Overview
Description
1-[1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one is a heterocyclic compound that features a unique structure combining pyridine, pyrrolo, and pyrazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-[1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1-(pyridin-4-yl)butane-1,3-dione with carboxamidine, followed by cyclization and further functionalization . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-[1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazine rings, often using reagents like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation or apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-[1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
2-(1H-pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidines: These compounds also feature a combination of pyridine and pyrazine rings and exhibit similar biological activities.
Imidazole-containing compounds: These compounds share some structural similarities and are known for their broad range of chemical and biological properties. The uniqueness of 1-[1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one lies in its specific ring structure and the resulting biological activities.
Properties
Molecular Formula |
C15H15N3O |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
1-(1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H15N3O/c1-2-14(19)18-11-10-17-9-3-4-13(17)15(18)12-5-7-16-8-6-12/h2-9,15H,1,10-11H2 |
InChI Key |
HRNXYTZDBYATOZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCN2C=CC=C2C1C3=CC=NC=C3 |
Origin of Product |
United States |
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